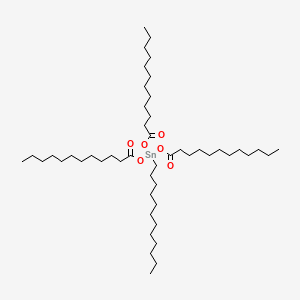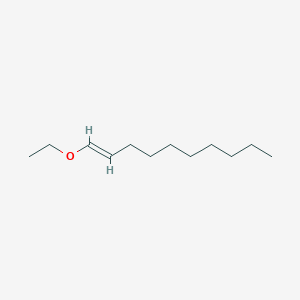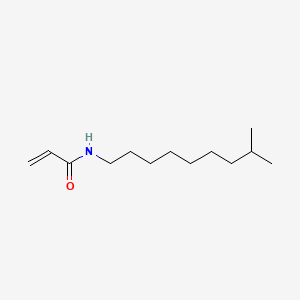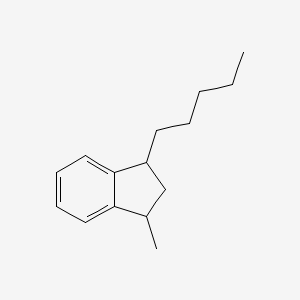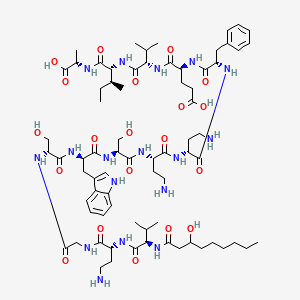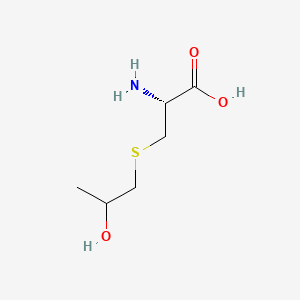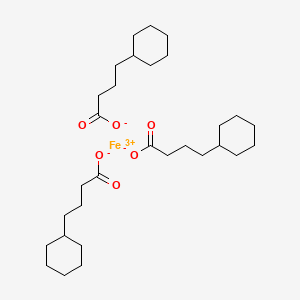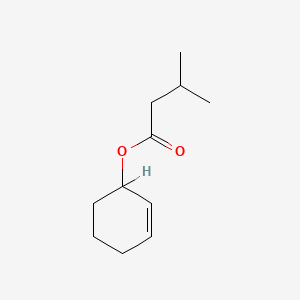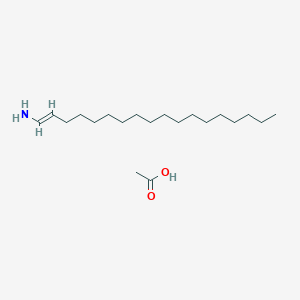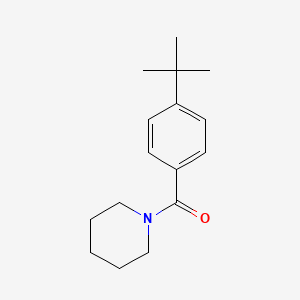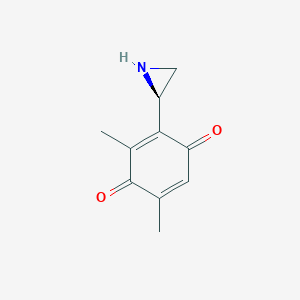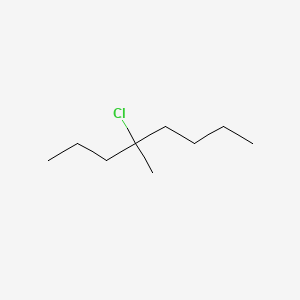
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenoxy group, which is further substituted with a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- typically involves multiple steps. One common method includes the reaction of 1-methyl-4-(methylsulfonyl)benzene with 4-hydroxybenzene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 1-methyl-4-(4-(methylsulfonyl)phenoxy)benzoic acid.
Reduction: Formation of 1-methyl-4-(4-(methylthio)phenoxy)benzene.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can participate in electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(methylsulfonyl)benzene
- 4-Methylbenzylsulfonyl chloride
- 4-Bromophenyl methyl sulfone
Uniqueness
Benzene, 1-methyl-4-(4-(methylsulfonyl)phenoxy)- is unique due to the presence of both a phenoxy and a methylsulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
99902-90-6 |
|---|---|
Molekularformel |
C14H14O3S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
1-methyl-4-(4-methylsulfonylphenoxy)benzene |
InChI |
InChI=1S/C14H14O3S/c1-11-3-5-12(6-4-11)17-13-7-9-14(10-8-13)18(2,15)16/h3-10H,1-2H3 |
InChI-Schlüssel |
UHJNOSYKOLRPJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



